2-fluoro-5-methylThiazole
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Sciences
The presence of fluorine can also modulate the acidity or basicity of nearby functional groups and alter the molecule's lipophilicity, which affects its ability to cross cell membranes. tandfonline.comchim.it These modifications can lead to improved bioavailability and a better affinity for biological targets. tandfonline.com Beyond pharmaceuticals, fluorinated heterocycles are integral to materials science, where they are used in the development of materials with unique optical and electrical properties, such as in the manufacturing of organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.com The versatility and impact of these compounds underscore the importance of developing new and efficient methods for their synthesis. numberanalytics.comtandfonline.com
Overview of Thiazole (B1198619) Chemistry Research and its Broad Impact
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netbohrium.com This structural motif is present in numerous natural products, including Vitamin B1 (Thiamine), and is a core component of many FDA-approved drugs. researchgate.net Thiazole derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trkuey.net
The aromatic nature of the thiazole ring allows it to engage in various chemical reactions, making it a versatile building block for synthesizing complex molecules. kuey.net For instance, the C2 position is known to be susceptible to nucleophilic substitution, while the C5 position is a preferred site for electrophilic substitution. kuey.net This predictable reactivity allows chemists to strategically modify the thiazole core to fine-tune its properties for specific applications. globalresearchonline.net The widespread use of thiazole-based compounds in drugs like the antiretroviral Ritonavir and the antifungal Ravuconazole highlights the scaffold's profound impact on human health. bohrium.com
Specific Research Context of 2-Fluoro-5-methylthiazole within Modern Organic and Medicinal Chemistry
This compound represents a specific intersection of the two chemical domains discussed above. While research on this exact molecule is not as extensive as for its parent structures, its potential can be inferred from related studies. The introduction of a fluorine atom at the 2-position of the thiazole ring is of particular interest. This position is reactive and modifying it with a fluorine atom can significantly alter the electronic properties of the ring.
The synthesis of 2-fluorothiazoles can be challenging but is often achieved via nucleophilic substitution of 2-halothiazole precursors. nih.gov For example, methods have been developed for the radiofluorination of 2-halothiazoles to produce tracers for Positron Emission Tomography (PET) imaging, demonstrating the feasibility and utility of creating such compounds. nih.gov The resulting 2-fluoro-1,3-thiazolyl moiety is expected to have high resistance to defluorination in the body. nih.gov
In a broader context, substituted fluorinated thiazoles are investigated as key intermediates in the synthesis of more complex molecules. For instance, the synthesis of 2-amino-5-fluorothiazole was crucial for developing glucokinase activators for potential diabetes treatment, where the fluorine atom at the 5-position was introduced to prevent metabolic ring-opening. acs.org While this example involves fluorine at a different position, it illustrates the strategic use of fluorination on the thiazole ring to enhance drug-like properties. The 5-methyl group in this compound can also influence the molecule's properties and reactivity. mdpi.com
Identification of Key Research Gaps and Opportunities Pertaining to this compound
Key Research Opportunities:
Synthetic Methodology: There is an opportunity to develop and optimize scalable synthetic routes to this compound. This would involve exploring different fluorinating agents and reaction conditions to achieve high yields and purity, making the compound more accessible for further research. nih.govacs.org
Reactivity Studies: A thorough investigation into the chemical reactivity of this compound is needed. Understanding how the fluorine at C2 and the methyl group at C5 influence its participation in key organic reactions (e.g., cross-coupling, further functionalization) would unlock its potential as a versatile synthetic intermediate.
Medicinal Chemistry Exploration: The compound could serve as a valuable starting point or fragment in drug discovery programs. Research could focus on incorporating this moiety into larger molecules to assess its impact on biological activity, metabolic stability, and other pharmacokinetic properties. numberanalytics.comtandfonline.com
Materials Science Applications: Given the use of fluorinated heterocycles in materials science, exploring the potential of this compound and its derivatives in the creation of novel polymers or electronic materials presents another avenue for research. numberanalytics.comnih.gov
The table below summarizes the properties and research status of the core compound and related structures.
| Property | This compound | Fluorinated Heterocycles (General) | Thiazoles (General) |
| Key Structural Feature | Fluorine at C2, Methyl at C5 | C-F bond on a heterocyclic ring | 5-membered ring with S and N |
| Known Applications | Primarily a research chemical/building block | Pharmaceuticals, Agrochemicals, Materials (OLEDs) numberanalytics.com | Pharmaceuticals (Anticancer, Antimicrobial), Dyes researchgate.netfabad.org.tr |
| Key Synthetic Route | Nucleophilic substitution of 2-halothiazole nih.gov | Various fluorination methods (e.g., nucleophilic, electrophilic) numberanalytics.com | Hantzsch synthesis, Condensation reactions |
| Reported Research Focus | Limited specific studies found | Enhancing metabolic stability, tuning electronic properties tandfonline.com | Broad biological activity screening, synthetic methodology bohrium.comkuey.net |
| Identified Opportunity | Development of synthetic routes and exploration in medicinal/materials chemistry | New, more efficient fluorination techniques tandfonline.com | Novel derivatives for improved therapeutic profiles fabad.org.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJQZNBSWNSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Fluoro 5 Methylthiazole and Its Precursors
Established Synthetic Routes to Substituted Thiazoles Relevant to 2-Fluoro-5-methylthiazole
The foundational step in synthesizing this compound is the creation of a 5-methylthiazole (B1295346) scaffold bearing a suitable functional group at the C2 position, which can later be converted to a fluorine atom. Precursors such as 2-amino-5-methylthiazole (B129938) or 2-halo-5-methylthiazoles (where halo is chlorine or bromine) are common intermediates.
The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comnih.gov The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction. youtube.com
For the synthesis of precursors to this compound, a key starting material is 2-amino-5-methylthiazole. This can be efficiently prepared via a Hantzsch-type reaction between 2-chloropropionaldehyde and thiourea (B124793). google.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the final 2-aminothiazole (B372263) product. youtube.comyoutube.com
The general mechanism for the Hantzsch synthesis is outlined below:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound in an SN2 reaction. chemhelpasap.comyoutube.com
Cyclization: An intramolecular condensation occurs where the nitrogen atom attacks the carbonyl carbon. youtube.com
Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring. nih.gov
Modifications of the Hantzsch synthesis allow for the preparation of a wide variety of substituted thiazoles by changing the α-halocarbonyl and thioamide components. acgpubs.orgderpharmachemica.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference(s) |
| α-Haloketone | Thioamide | Substituted Thiazole | Hantzsch Synthesis | chemhelpasap.comsynarchive.com |
| 2-Chloropropionaldehyde | Thiourea | 2-Amino-5-methylthiazole | Hantzsch Synthesis | google.com |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Hantzsch Synthesis | chemhelpasap.comyoutube.com |
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of one-pot and multicomponent reactions (MCRs) for thiazole synthesis. acgpubs.org These procedures combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, solvents, and reagents. nih.govnih.gov
Several one-pot methods have been developed for synthesizing diverse thiazole derivatives. For instance, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin as a catalyst, achieving high yields under mild conditions. nih.gov Another approach involves the condensation of an α-haloketone, thiosemicarbazide, and various carbonyl compounds to afford thiazole derivatives in excellent yields. acgpubs.org While not specifically detailed for this compound, these methodologies are broadly applicable for creating substituted thiazole libraries and could be adapted for the synthesis of its precursors. nih.govacs.org
| Method | Reactants | Catalyst/Conditions | Key Features | Reference(s) |
| Chemoenzymatic MCR | Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin, Ethanol, 45 °C | Mild conditions, high yields | nih.gov |
| Hantzsch-type MCR | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Reflux in ethanol | Short reaction time, high yields, simple workup | acgpubs.org |
| Lawsone-based MCR | Arylglyoxals, lawsone, thiobenzamides | Acetic acid, 90 °C | Catalyst- and metal-free, excellent yields | acs.org |
Targeted Fluorination Strategies for Thiazole Rings
Once a suitable 5-methylthiazole precursor is synthesized, the next critical step is the introduction of the fluorine atom at the C2 position. The electronic properties of the thiazole ring dictate the feasibility of different fluorination strategies. The calculated pi-electron density indicates that the C5 position is the most susceptible to electrophilic substitution, whereas the C2-H proton is relatively acidic and prone to deprotonation. wikipedia.org
Direct C-H fluorination is a highly desirable but challenging transformation that replaces a carbon-hydrogen bond with a carbon-fluorine bond. This approach is atom-economical and avoids the need for pre-functionalized substrates. Recent advances have utilized organic photoredox catalysis to achieve the 18F-fluorination of aromatic C-H bonds under mild conditions. nih.gov However, the application of direct C-H fluorination to the C2 position of thiazole is not widely reported. The inherent reactivity of the thiazole ring, with C5 being the preferred site for electrophilic attack, makes regioselective fluorination at C2 via a direct C-H functionalization pathway challenging. wikipedia.org
Electrophilic fluorination involves the use of reagents with a "formal" F+ source, such as N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net These reagents are effective for fluorinating electron-rich aromatic and heterocyclic systems. researchgate.net
Given that the C5 position of the thiazole ring is the most electron-rich, it is the primary target for electrophilic attack. wikipedia.org Direct electrophilic fluorination of an unsubstituted 5-methylthiazole would likely yield this compound as a minor product, with 4-fluoro-5-methylthiazole being the major isomer. Therefore, for this strategy to be effective for C2 fluorination, the C4 and C5 positions would need to be blocked, or the electronic nature of the ring would need to be significantly altered by substituents to direct the fluorination to the C2 position. Studies on 2,5-diarylthiazoles using NFSI have shown that fluorination can occur on the thiazole ring, but the position is highly dependent on the substrate and conditions. elsevierpure.com
Nucleophilic fluorination is the most common and reliable strategy for introducing fluorine at the C2 position of a thiazole ring. This approach typically involves two main pathways: the Balz-Schiemann reaction starting from a 2-amino precursor, or a halogen-exchange (Halex) reaction starting from a 2-chloro or 2-bromo precursor.
Balz-Schiemann Reaction: The Balz-Schiemann reaction is a classical method for converting an aromatic primary amine to an aryl fluoride (B91410). wikipedia.orgbyjus.com The process involves:
Diazotization: The 2-amino-5-methylthiazole is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. byjus.com
Anion Exchange: The diazonium salt is then treated with a source of tetrafluoroborate (B81430), such as fluoroboric acid (HBF4), to precipitate the diazonium tetrafluoroborate salt. byjus.com
Thermal Decomposition: The isolated and dried diazonium salt is heated, causing it to decompose and release nitrogen gas (N2) and boron trifluoride (BF3), yielding the desired this compound. wikipedia.orgnih.gov
This method is a well-established route for synthesizing aryl fluorides from readily available amino precursors. organic-chemistry.org
Halogen-Exchange (Halex) Reaction: An alternative and often high-yielding nucleophilic approach is the halogen-exchange reaction. This involves the displacement of a halide (typically chloride or bromine) from the C2 position with a fluoride ion. nih.gov The synthesis proceeds in two steps:
Synthesis of 2-Halo-5-methylthiazole: The precursor, 2-amino-5-methylthiazole, is first converted into 2-chloro- or 2-bromo-5-methylthiazole. This is often achieved through a Sandmeyer-type reaction, using copper(I) chloride or bromide in the presence of a nitrite source like n-butyl nitrite. nih.gov
Fluorination: The resulting 2-halothiazole is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF). nih.gov The reaction is often facilitated by using a phase-transfer catalyst or a polar aprotic solvent like DMSO. Microwave irradiation has been shown to significantly improve the yields and reduce reaction times for this fluorination step. nih.gov The reactivity of halogens in nucleophilic aromatic substitution is influenced by the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex, making the initial addition step faster even though fluoride is a poor leaving group. stackexchange.com
| Precursor | Reagents | Method | Product | Reference(s) |
| 2-Amino-5-methylthiazole | 1. NaNO₂, HBF₄ 2. Heat | Balz-Schiemann Reaction | This compound | wikipedia.orgbyjus.com |
| 2-Amino-5-methylthiazole | CuCl₂, n-butyl nitrite | Sandmeyer-type Halogenation | 2-Chloro-5-methylthiazole | nih.gov |
| 2-Chloro-5-methylthiazole | KF, Kryptofix 2.2.2, DMSO, MW | Halogen Exchange (SNAr) | This compound | nih.gov |
Synthesis from Acyclic Precursors with Emphasis on Regioselectivity
The construction of the thiazole ring from linear, acyclic precursors is a foundational strategy in heterocyclic chemistry. The primary challenge in the synthesis of asymmetrically substituted thiazoles like this compound lies in controlling the regioselectivity—ensuring the precise placement of the fluorine atom at the C2 position and the methyl group at the C5 position. The Hantzsch thiazole synthesis and its variations remain a cornerstone for this approach.
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For this compound, this would conceptually involve the reaction of a 1-halo-propan-2-one derivative with a fluorinated thioamide. However, the direct use of highly reactive and unstable fluoro-thioamides presents significant synthetic hurdles.
A more viable regioselective approach involves the cyclocondensation of 2-chloropropionaldehyde with thiourea to form the intermediate 2-amino-5-methylthiazole. google.com This reaction proceeds with high yield and control over the placement of the methyl group at the C5 position. google.com The resulting 2-amino-5-methylthiazole serves as a crucial, stable precursor that can undergo subsequent fluorination at the C2 position.
Key Reaction Steps:
Formation of 2-amino-5-methylthiazole: 2-chloropropionaldehyde is reacted with thiourea in a cyclocondensation reaction. This method has been reported to produce the desired aminothiazole intermediate in yields as high as 92%. google.com
Conversion to this compound: The amino group at the C2 position can then be replaced with a fluorine atom. This is typically achieved through a Sandmeyer-type reaction or, more modernly, via diazotization followed by treatment with a fluoride source such as hydrogen fluoride-pyridine (Olah's reagent) or tetrafluoroboric acid (Balz-Schiemann reaction). The stability of the aminothiazole precursor allows for controlled and regioselective introduction of the fluorine atom.
The regioselectivity is fundamentally controlled by the nature of the acyclic precursors. The reaction between an α-halocarbonyl compound and a thioamide inherently dictates the final substitution pattern of the thiazole ring.
Table 1: Regioselective Synthesis of 2-Amino-5-methylthiazole from Acyclic Precursors
| Acyclic Precursors | Product | Key Reaction Type | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Chloropropionaldehyde and Thiourea | 2-Amino-5-methylthiazole | Cyclocondensation | 90-92% | google.com |
| 2-Bromopropionaldehyde diethyl acetal (B89532) and Thiourea | 2-Amino-5-methylthiazole | Cyclocondensation | 48% | google.com |
Metal-Catalyzed Cyclization and Cross-Coupling Reactions for Thiazole Ring Formation
Metal-catalyzed reactions offer powerful and versatile tools for both the construction of the thiazole ring and its subsequent functionalization. These methods often provide access to derivatives that are difficult to synthesize through traditional condensation reactions.
Metal-Catalyzed Cyclization: While less common than condensation methods for simple thiazoles, metal-catalyzed cyclizations can be employed to construct the thiazole core. These reactions might involve, for example, the palladium- or copper-catalyzed coupling of precursors containing C-S and C-N bond-forming capabilities. The development of such methods for specifically producing this compound is an area of ongoing research interest, aiming for higher efficiency and milder reaction conditions.
Cross-Coupling for Functionalization: A more prevalent strategy involves the use of metal-catalyzed cross-coupling reactions to introduce the fluoro and methyl substituents onto a pre-formed thiazole scaffold. This approach allows for late-stage functionalization, which is highly advantageous in the synthesis of compound libraries for screening purposes.
Fluorination: Direct C-H fluorination of a 5-methylthiazole precursor at the C2 position is challenging due to the electronic properties of the ring. A more common approach is the cross-coupling of a 2-halothiazole (e.g., 2-bromo-5-methylthiazole) with a fluoride source. Palladium-catalyzed reactions using sources like silver(I) fluoride or nucleophilic fluorinating agents (e.g., potassium fluoride with a phase-transfer catalyst) are viable methods.
Methylation: Similarly, a methyl group can be introduced at the C5 position of a 2-fluoro-5-halothiazole using organometallic reagents. Suzuki coupling (using methylboronic acid), Stille coupling (using trimethylstannane), or Negishi coupling (using dimethylzinc) with a palladium catalyst are standard procedures for forming the C-C bond.
A sequential, site-selective cross-coupling strategy starting from a di-halogenated thiazole, such as 2,5-dibromothiazole, offers a high degree of flexibility. tcichemicals.com The different reactivities of the bromine atoms at the C2 and C5 positions can be exploited to introduce the fluoro and methyl groups in a stepwise manner. For instance, the C2 position is generally more susceptible to nucleophilic substitution, while the C5 position can be selectively functionalized using specific palladium catalysts and conditions. tcichemicals.com
Table 2: Metal-Catalyzed Cross-Coupling Strategies for Thiazole Functionalization
| Thiazole Substrate | Reagent | Catalyst System (Example) | Reaction Type | Target Bond |
|---|---|---|---|---|
| 2-Bromo-5-methylthiazole | KF, CsF, or AgF | Pd(0) complexes | Nucleophilic Fluorination | C2-F |
| 2-Fluoro-5-bromothiazole | Methylboronic acid | Pd(PPh₃)₄ / Base | Suzuki Coupling | C5-CH₃ |
| 2,5-Dibromothiazole | 1. Fluoride source 2. Methylboronic acid | Pd(0) complexes | Sequential Suzuki/Fluorination | C2-F and C5-CH₃ |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis Research
The integration of green chemistry principles into the synthesis of heterocyclic compounds is crucial for minimizing environmental impact. nih.gov Research into the synthesis of this compound and related structures is increasingly focused on sustainable methodologies. nih.govbepls.comresearchgate.net
Key Green Strategies:
Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Greener alternatives such as water, ethanol, or solvent-free conditions are being explored. For instance, catalyst-free synthesis of some thiazole derivatives has been achieved by refluxing reactants in water. bepls.com
Microwave and Ultrasound Assistance: Microwave irradiation and ultrasonication can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. bepls.comresearchgate.net These techniques reduce energy consumption compared to conventional heating methods.
Multi-Component Reactions (MCRs): One-pot, multi-component reactions, where multiple starting materials react in a single step to form the final product, are highly efficient. acs.org This approach improves atom economy and reduces the need for purification of intermediate compounds, thereby minimizing waste. acs.org
Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilisic acid or magnetic nanoparticles, is a key area of green chemistry. bepls.comacs.org These catalysts can be easily separated from the reaction mixture and reused, reducing costs and waste. bepls.comacs.org
For the synthesis of this compound, a greener approach could involve a one-pot synthesis of the 2-amino-5-methylthiazole precursor using a recyclable catalyst in an aqueous medium, followed by a fluorination step that utilizes less hazardous reagents.
Process Chemistry Investigations and Scalability Considerations for this compound Production
Translating a laboratory-scale synthesis to an industrial-scale process requires careful consideration of safety, cost, efficiency, and robustness. For this compound, scalability investigations would focus on optimizing the most promising synthetic routes.
Challenges and Considerations:
Reagent Selection: On a large scale, the cost and safety of reagents are paramount. For example, while direct fluorination with elemental fluorine (F₂) is the most atom-economical method, its high reactivity and hazardous nature necessitate specialized equipment and handling protocols. acsgcipr.org Therefore, methods involving less hazardous fluorinating agents, even if they require more steps, are often preferred for industrial production.
Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproduct formation. The exothermic nature of many reactions, including cyclizations and fluorinations, must be carefully managed on a large scale to prevent thermal runaways.
Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly for large-scale production. Alternative purification techniques such as crystallization, distillation, or extraction are preferred. The synthesis of 2-amino-5-methylthiazole, which can be isolated by precipitation after neutralization, is an example of a process-friendly step. google.com
Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scalability and safety over traditional batch processing. researchgate.net In a flow system, small amounts of reagents are continuously mixed and reacted, allowing for better control over reaction parameters and heat transfer. This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions, making it a promising approach for the large-scale production of this compound.
Advanced Chemical Reactivity and Mechanistic Transformation Studies of 2 Fluoro 5 Methylthiazole
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems. The regioselectivity and rate of these reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring.
In the case of 2-fluoro-5-methylthiazole, the thiazole ring is the stage for electrophilic attack. The regiochemical outcome of such reactions is dictated by the directing effects of the fluorine and methyl substituents, as well as the inherent reactivity of the thiazole nucleus itself. Generally, electrophilic substitution on the thiazole ring is known to occur preferentially at the C5 position, which is the most electron-rich. However, the presence of substituents can alter this preference. The methyl group at the 5-position is an activating group and would typically direct incoming electrophiles to the C4 position. Conversely, the fluorine atom at the C2 position is a deactivating group due to its inductive electron-withdrawing effect, which would disfavor substitution at the adjacent C4 position.
Comprehensive mechanistic investigations into the electrophilic substitution of thiazole derivatives suggest that the reaction proceeds through a stepwise mechanism involving the formation of a Wheland intermediate. The stability of this cationic intermediate is a key determinant of the reaction's regioselectivity. For this compound, electrophilic attack at the C4 position would lead to a Wheland intermediate where the positive charge is adjacent to the electron-donating methyl group, which would be a stabilizing interaction. However, the proximity to the electron-withdrawing fluorine atom would be destabilizing.
A representative electrophilic bromination reaction using N-bromosuccinimide (NBS) would be expected to yield primarily 4-bromo-2-fluoro-5-methylthiazole. The reaction likely proceeds via the formation of a bromine radical, which then acts as the electrophile.
| Electrophile | Reagent | Expected Major Product |
| Br | N-Bromosuccinimide (NBS) | 4-Bromo-2-fluoro-5-methylthiazole |
| NO₂ | Nitric Acid/Sulfuric Acid | 2-Fluoro-5-methyl-4-nitrothiazole |
This table presents expected outcomes based on general principles of electrophilic aromatic substitution on substituted thiazoles.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom
The fluorine atom at the C2 position of this compound is a prime site for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the C2 carbon atom electron-deficient and thus susceptible to attack by nucleophiles.
The reactivity of the C-F bond in SNAr reactions can be significantly enhanced through the use of ligands. While specific studies on ligand-accelerated SNAr reactions of this compound are not abundant, principles from related systems suggest that ligands can play a crucial role. For instance, in palladium-catalyzed cross-coupling reactions, which can be considered a type of SNAr, the choice of ligand is critical for the efficiency of the catalytic cycle. Ligands can influence the rate of oxidative addition and reductive elimination steps.
The C-F bond, being the strongest single bond to carbon, presents a significant challenge for activation in cross-coupling reactions. However, advancements in palladium catalysis have enabled the use of fluoroarenes as coupling partners. In the context of this compound, a palladium(0) catalyst can undergo oxidative addition into the C-F bond, forming a Pd(II)-fluoride complex. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) followed by reductive elimination to form a new carbon-carbon bond.
The success of these reactions is highly dependent on the ligand coordinated to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step.
| Coupling Partner | Catalyst System | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄, Base | 2-Phenyl-5-methylthiazole |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, Base | 2-(4-Methoxyphenyl)-5-methylthiazole |
This table illustrates potential Suzuki cross-coupling reactions based on established methodologies for fluoroarenes.
The rate of SNAr reactions is governed by stereoelectronic effects. The attack of the nucleophile on the C2 carbon of this compound proceeds through a Meisenheimer-like intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the fluorine atom and the thiazole ring itself.
Kinetic studies on analogous 2-halopyridines have shown that the reactivity order is often F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. nih.gov The strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction. stackexchange.com
Functionalization Strategies for the 5-Methyl Group
The methyl group at the 5-position of the thiazole ring offers another avenue for the chemical modification of this compound.
One common strategy for the functionalization of benzylic and allylic methyl groups, which can be extended to the methyl group on a thiazole ring, is free-radical bromination. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN), the methyl group can be selectively brominated to afford 5-(bromomethyl)-2-fluorothiazole. This brominated intermediate is a versatile precursor for further nucleophilic substitutions.
Another approach involves the oxidation of the methyl group. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 2-fluorothiazole-5-carboxylic acid. This carboxylic acid can then be subjected to a variety of transformations, such as conversion to an acid chloride, which can be reduced to an aldehyde (5-formyl-2-fluorothiazole). nih.gov
Alternatively, the methyl group can be deprotonated using a strong base like n-butyllithium to form a lithiated species. This organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the benzylic position.
| Reaction Type | Reagents | Product |
| Free-Radical Bromination | NBS, AIBN | 5-(Bromomethyl)-2-fluorothiazole |
| Oxidation | KMnO₄ | 2-Fluorothiazole-5-carboxylic acid |
| Lithiation and Quench | 1. n-BuLi, 2. Electrophile (E) | 2-Fluoro-5-(CH₂E)thiazole |
This table summarizes key functionalization strategies for the 5-methyl group.
Oxidative and Reductive Transformations
The thiazole nucleus is generally considered to be electron-rich and, as such, is susceptible to oxidation. mdpi.com While specific studies on the oxidation of this compound are not extensively documented, the oxidation of other thiazole derivatives suggests that the sulfur atom is the most likely site of initial oxidation, potentially leading to the formation of a sulfoxide (B87167) or sulfone. The presence of the electron-withdrawing fluorine atom at the C2 position would likely decrease the electron density of the ring, making it less susceptible to oxidation compared to its non-fluorinated counterpart. Conversely, this electron-withdrawing effect could influence the regioselectivity of oxidation if multiple susceptible sites exist.
Reagents commonly employed for the oxidation of thiazoles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other oxidizing agents like hydrogen peroxide. The precise conditions and resulting products would be contingent on the specific oxidant used and the reaction parameters.
Reductive transformations of the thiazole ring are less common but can be achieved under specific conditions. Catalytic hydrogenation, for instance, can lead to the saturation of the ring, yielding thiazolidine (B150603) derivatives. The fluorine atom at the 2-position is generally stable to typical catalytic hydrogenation conditions. However, more potent reducing agents or specific catalytic systems might be capable of cleaving the C-F bond, although this would likely require harsh conditions. The methyl group at the 5-position is not expected to be reactive under standard reductive conditions.
| Transformation | Potential Reagents | Expected Outcome |
| Oxidation | m-CPBA, H₂O₂ | Formation of sulfoxide or sulfone |
| Reduction | H₂/Pd, NaBH₄ | Ring saturation to thiazolidine |
Radical Reactions and C-H Functionalization
The study of radical reactions involving thiazole derivatives has revealed their capacity to act as radical scavengers. nih.gov This suggests that this compound could potentially participate in radical reactions, either by quenching radical species or by undergoing radical-mediated functionalization. The stability of any resulting thiazolyl radical would be influenced by the substituents. The fluorine atom's inductive effect could impact the stability of a radical at the C2 position.
C-H functionalization represents a powerful tool for the direct modification of heterocyclic cores. rsc.org For this compound, the most acidic proton is typically at the C2 position of the thiazole ring. mdpi.com However, in this case, the C2 position is substituted with a fluorine atom. Therefore, C-H functionalization would likely be directed towards the C4-H or the methyl group at the C5 position. Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed for the C-H arylation, alkenylation, and alkynylation of various thiazole derivatives. rsc.org The regioselectivity of such reactions on this compound would be an interesting area of investigation, potentially influenced by the directing effects of both the fluorine and methyl substituents.
| Reaction Type | Potential Method | Possible Site of Functionalization |
| Radical Scavenging | Reaction with stable free radicals (e.g., DPPH) | Indication of antioxidant potential |
| C-H Functionalization | Palladium-catalyzed cross-coupling | C4-H or C5-methyl group |
Annulation and Cycloaddition Reactions Involving the Thiazole Moiety
The thiazole ring can participate in various annulation and cycloaddition reactions to construct more complex fused heterocyclic systems. mdpi.com While the dienophilic or dienic character of this compound has not been explicitly detailed, the general reactivity of thiazoles in such transformations provides a basis for speculation.
Thiazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups. The methyl group at the C5 position could enhance the dienic character of the thiazole ring in this compound. Conversely, the electron-withdrawing fluorine atom might diminish this reactivity. The regioselectivity of such cycloadditions would be a key aspect to explore.
Furthermore, thiazolium ylides, which can be generated from thiazolium salts, are known to undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. libretexts.org The synthesis of a quaternary salt from this compound would be the first step in exploring this type of reactivity. The subsequent cycloaddition could provide access to a variety of novel polycyclic structures.
| Reaction Type | Key Intermediate/Reactant | Potential Product |
| Diels-Alder Reaction | This compound as a diene | Fused bicyclic heterocycle |
| 1,3-Dipolar Cycloaddition | Thiazolium ylide derived from this compound | Polycyclic heterocyclic system |
Exploration of this compound and its Derivatives as Catalytic Components or Ligands
The nitrogen and sulfur atoms within the thiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the investigation of thiazole derivatives as ligands in coordination chemistry and catalysis. globethesis.com The electronic properties of the substituents on the thiazole ring can significantly influence the coordination ability and the catalytic activity of the resulting metal complexes.
The fluorine atom at the 2-position of this compound would withdraw electron density from the ring, potentially affecting the Lewis basicity of the nitrogen and sulfur atoms. This could modulate the binding affinity of the thiazole derivative for different metal centers. The methyl group, being electron-donating, would have an opposing effect. The interplay of these electronic influences could lead to unique catalytic properties.
Derivatives of this compound could be designed to incorporate additional coordinating groups, creating bidentate or multidentate ligands. Such ligands could be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific design of the ligand and the choice of the metal center would be crucial in determining the efficiency and selectivity of the catalytic system.
Sophisticated Spectroscopic Elucidation and Structural Characterization of 2 Fluoro 5 Methylthiazole and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the electronic environment and connectivity of atoms within a molecule. For 2-fluoro-5-methylthiazole, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton, carbon, nitrogen, and fluorine signals.
The analysis of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra provides the foundational data for the structural confirmation of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the aromaticity of the thiazole (B1198619) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals corresponding to the methyl group and the single proton on the thiazole ring. The methyl protons (CH ₃) would likely appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The proton at the C4 position (CH ) of the thiazole ring is anticipated to resonate further downfield, likely in the range of 7.0-7.5 ppm, due to the deshielding effect of the aromatic ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for the four carbon atoms in the molecule. The methyl carbon (CH₃) is expected in the upfield region (10-20 ppm). The C4 and C5 carbons of the thiazole ring are predicted to appear in the aromatic region, with the C5 carbon (to which the methyl group is attached) resonating at a different chemical shift than the C4 carbon. The C2 carbon, directly bonded to the fluorine and nitrogen atoms, will be significantly deshielded and is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) nih.govacs.org. Based on data for similar fluorinated heterocycles, the chemical shifts for the thiazole ring carbons can be estimated.
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum will show a single resonance for the nitrogen atom in the thiazole ring. The chemical shift of nitrogen in thiazole derivatives typically falls within a broad range, and for this compound, it is predicted to be in the region characteristic of sp²-hybridized nitrogen in a five-membered heteroaromatic ring chempedia.infonih.govscience-and-fun.deresearchgate.net.
¹⁹F NMR Spectroscopy: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds alfa-chemistry.comhuji.ac.il. The spectrum of this compound will exhibit a single resonance. The chemical shift of fluorine is highly sensitive to its electronic environment alfa-chemistry.com. For a fluorine atom attached to an sp² carbon in a heteroaromatic system, the chemical shift is expected to be in a characteristic range, likely deshielded compared to aliphatic fluorine compounds nih.govucsb.educolorado.edu.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H and coupled ¹³C) |
| H (on C4) | 7.0 - 7.5 | Singlet |
| H (on CH₃) | 2.3 - 2.5 | Singlet |
| C2 | 160 - 170 | Doublet (due to ¹JCF) |
| C4 | 120 - 130 | Singlet |
| C5 | 135 - 145 | Singlet |
| CH₃ | 10 - 20 | Singlet |
| N3 | -50 to -100 (relative to CH₃NO₂) | Singlet |
| F (on C2) | -60 to -90 (relative to CFCl₃) | Singlet |
Note: These are predicted values based on analogous structures and general spectroscopic principles.
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy): This experiment would be used to confirm proton-proton couplings. In this specific molecule, with only two isolated proton environments, no cross-peaks are expected, confirming the lack of scalar coupling between the methyl protons and the C4-proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would show a cross-peak between the C4-H proton signal and the C4 carbon signal, as well as a cross-peak between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining long-range (2-3 bond) correlations. Key expected correlations include:
The methyl protons to C5 and C4.
The C4 proton to C5 and C2.
The methyl protons to C2 is a possibility, though it would be a four-bond correlation and likely weak. These correlations would unequivocally establish the substitution pattern on the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical and conformational analysis, NOESY can also provide through-space correlations that support connectivity assignments.
Nuclear Overhauser Effect (NOE) studies reveal through-space proximity between protons. For this compound, a relatively rigid planar molecule, NOE experiments would be expected to show a correlation between the methyl protons and the proton at the C4 position, confirming their spatial closeness on the same face of the thiazole ring. This would further solidify the structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C₄H₄NFS), the calculated exact mass of the molecular ion [M]⁺˙ can be compared to the experimentally determined value to confirm the molecular formula.
The fragmentation pathways of thiazole derivatives in mass spectrometry are well-documented and typically involve ring cleavage. For this compound, the major fragmentation patterns under electron ionization (EI) are predicted to involve:
Loss of a methyl radical (•CH₃): This would lead to a fragment ion corresponding to the 2-fluorothiazole cation.
Ring cleavage: Thiazole rings can undergo complex rearrangements and fragmentations, often leading to the loss of small neutral molecules like HCN or acetylene derivatives. The presence of the fluorine atom would influence the stability of the resulting fragments.
Loss of a fluorine radical (•F): While less common than C-C bond cleavage, this fragmentation is possible.
Table 2: Predicted HRMS Data for this compound (C₄H₄NFS)
| Ion Formula | Calculated m/z | Identity |
| [C₄H₄NFS]⁺˙ | 117.0097 | Molecular Ion [M]⁺˙ |
| [C₃H₁NFS]⁺ | 101.9941 | [M - CH₃]⁺ |
| [C₄H₄NS]⁺ | 98.0113 | [M - F]⁺ |
Note: These are predicted values. The relative abundances of these fragments would depend on the ionization conditions.
Advanced Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound will be characterized by modes associated with the thiazole ring, the methyl group, and the C-F bond.
Thiazole Ring Vibrations: The ring stretching vibrations of thiazole typically appear in the 1300-1600 cm⁻¹ region researchgate.net. These include C=N, C=C, and C-S stretching modes. Ring breathing and deformation modes are expected at lower frequencies.
Methyl Group Vibrations: The C-H stretching vibrations of the methyl group will be observed in the 2900-3000 cm⁻¹ region. The asymmetric and symmetric bending modes are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
C-F Bond Vibration: The C-F stretching vibration is typically a strong band in the IR spectrum and is expected in the 1000-1200 cm⁻¹ region for an aryl fluoride (B91410).
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H stretching (aromatic) | 3050 - 3150 | Medium | Medium |
| C-H stretching (methyl) | 2900 - 3000 | Medium | Strong |
| C=N / C=C stretching (thiazole ring) | 1500 - 1600 | Strong | Strong |
| CH₃ bending | 1375 - 1450 | Medium | Medium |
| C-F stretching | 1000 - 1200 | Strong | Weak |
| Thiazole ring deformation and breathing | 600 - 1000 | Medium | Medium |
Note: These are predicted values based on analogous structures and general spectroscopic principles.
Conformational Analysis and Intermolecular Interaction Studies via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the conformational landscape and intermolecular interactions of molecules like this compound. The vibrational modes of a molecule are sensitive to its geometry and electronic environment. Consequently, changes in conformation or the formation of intermolecular bonds lead to discernible shifts in the positions, intensities, and shapes of vibrational bands.
In the context of this compound and its analogues, conformational analysis by vibrational spectroscopy would focus on identifying the presence of different rotational isomers (conformers) that may exist in the gaseous, liquid, or solution phases. These conformers arise from the rotation around single bonds, such as the bond connecting the thiazole ring to a substituent. While the thiazole ring itself is rigid, the orientation of its substituents can vary. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to identify the conformers present at a given temperature and to determine their relative stabilities. For instance, a study on related heterocyclic compounds demonstrated the use of DFT calculations to assign vibrational modes and predict the most stable conformer, which was then supported by experimental spectroscopic data nih.goviu.edu.saekb.eg.
Intermolecular interactions, such as hydrogen bonding and other weaker van der Waals forces, play a crucial role in the condensed phases. These interactions can be effectively studied using vibrational spectroscopy. The formation of an intermolecular hydrogen bond, for example, typically results in a significant red shift (a shift to lower frequency) and broadening of the stretching vibration of the proton-donating group (e.g., N-H or O-H) jksus.orgfgcu.edu. For this compound, which lacks classical hydrogen bond donors, the focus would be on weaker interactions. The fluorine atom and the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, interacting with solvent molecules or other molecules in the crystal lattice. These subtle interactions can cause small but measurable shifts in the vibrational frequencies of the C-H bonds or the ring vibrational modes. Advanced spectroscopic techniques, such as matrix isolation spectroscopy, can be employed to study the formation of specific intermolecular complexes in an inert environment.
Table 1: Representative Vibrational Modes and Their Expected Frequencies for a Thiazole Derivative
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the thiazole ring and methyl group. |
| C=N stretching | 1650 - 1550 | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| C=C stretching | 1550 - 1450 | Stretching vibration of the carbon-carbon double bond within the thiazole ring. |
| Ring breathing | 1100 - 1000 | Symmetric in-plane stretching and bending of the entire thiazole ring. |
| C-F stretching | 1150 - 1000 | Stretching vibration of the carbon-fluorine bond. |
| C-S stretching | 750 - 650 | Stretching vibration of the carbon-sulfur bonds within the thiazole ring. |
| Out-of-plane bending | 900 - 700 | Bending vibrations of the C-H bonds and the ring atoms out of the plane of the thiazole ring. |
Note: The exact frequencies for this compound would require specific experimental data or high-level computational modeling. The ranges provided are typical for thiazole derivatives.
Single Crystal X-ray Diffraction (SC-XRD) Studies
Determination of Crystallographic Parameters and Precise Molecular Geometry
For a novel compound like this compound, the initial step in an SC-XRD study would be to grow a high-quality single crystal suitable for diffraction experiments. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the arrangement of molecules in the crystal).
The analysis of the diffraction data allows for the construction of an electron density map of the unit cell, from which the positions of the individual atoms can be determined. This leads to a precise determination of the molecular geometry, including all bond lengths and bond angles. For this compound, this would provide accurate values for the C-F, C-S, C-N, and C-C bond lengths within the thiazole ring and the bond connecting the methyl group. These experimental values can then be compared with theoretical values obtained from quantum chemical calculations to validate the computational models.
Table 2: Hypothetical Crystallographic Data for a this compound Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 778.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor | 0.045 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Beyond the individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, which can be systematically analyzed from the crystallographic data. For this compound, the analysis would focus on identifying and characterizing non-covalent interactions such as halogen bonds (involving the fluorine atom), hydrogen bonds (C-H···N and C-H···S), and π-π stacking interactions between the thiazole rings.
The geometric parameters of these interactions, such as the distance and angle between interacting atoms, can be precisely measured. For instance, a short distance between the fluorine atom of one molecule and an electrophilic region of a neighboring molecule could indicate the presence of a halogen bond. Similarly, π-π stacking interactions are characterized by the distance and offset between parallel thiazole rings. The identification of these interactions is crucial for understanding the forces that stabilize the crystal structure and can influence the physical properties of the material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts from the crystallographic information file (CIF). Studies on similar heterocyclic compounds have shown the importance of C—H⋯N hydrogen bonds and π–π stacking in their crystal packing nih.govnih.gov.
Polymorphism and Solid-State Structural Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Investigating the potential for polymorphism is a critical aspect of solid-state characterization.
For this compound, a polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to see if different crystal forms can be obtained. Each distinct crystalline form would then be analyzed by SC-XRD to determine its unique crystal structure. The discovery of multiple polymorphs would necessitate a detailed comparison of their crystal packing and intermolecular interactions to understand the subtle energetic differences that give rise to their formation. In some cases, different polymorphs can arise from slight conformational differences in the molecule or more significant changes in the packing arrangement nih.gov. The study of polymorphism is of great importance in materials science and the pharmaceutical industry, as the properties of a solid can be significantly altered by its crystal structure.
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methylthiazole
Computational Studies of Reaction Mechanisms and Transition States:No literature was found that computationally investigates the reaction mechanisms involving 2-fluoro-5-methylthiazole, including the identification of transition states or the determination of energy barriers for its reactions.
Due to the strict instruction to focus solely on "this compound" and not introduce information from other compounds, the article cannot be generated at this time. Further research and specific computational analysis of this compound would be needed to provide the requested content.
In Silico Modeling of Solvent Effects on Reactivity
The chemical reactivity and even the conformational stability of a molecule can be significantly influenced by the solvent in which it is dissolved. In silico modeling provides a powerful tool to predict these effects without the need for extensive experimental work. For a molecule like this compound, computational models would be used to understand how its electronic structure and reactivity change in different solvent environments, from nonpolar to polar.
Methodology and Findings from Related Compounds:
Theoretical studies on related heterocyclic compounds, such as triazoles and thiazole-hydrazones, utilize quantum chemical methods to model solvent effects. researchgate.netresearchgate.net The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of solvation free energy and the optimization of the molecule's geometry in the presence of a solvent.
For this compound, such a study would involve:
Geometry Optimization: Calculating the most stable 3D structure of the molecule in the gas phase and in various solvents (e.g., water, ethanol, dimethyl sulfoxide). The presence of the polar fluorine atom and the thiazole (B1198619) ring suggests that solvent polarity could influence bond lengths and angles.
Electronic Property Calculation: Determining how properties like the dipole moment, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) change with solvent polarity. An increase in solvent polarity is expected to stabilize more polar forms of the molecule.
Reactivity Prediction: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. By calculating this gap in different solvents, researchers can predict how the solvent might affect the kinetic stability of this compound. A smaller gap generally implies higher reactivity. Studies on similar compounds have shown that polar solvents like DMSO and DMF can cause significant shifts in the electronic absorption maxima (λmax), indicating a change in the electronic structure. researchgate.net
These computational approaches provide critical insights into how this compound would behave in a real-world chemical or biological system, where it is almost always surrounded by a solvent.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govdoi.org For this compound, a QSPR study would be invaluable for predicting its properties based on its unique chemical structure, without the need for experimental measurement of each property.
Methodology and Application to Thiazole Derivatives:
QSPR studies on thiazole and other heterocyclic derivatives follow a well-defined workflow. doi.orgresearchgate.net First, the 2D or 3D structure of the molecule is used to calculate a large number of numerical parameters known as "molecular descriptors." These descriptors quantify various aspects of the molecule's structure. A statistical method, such as multiple linear regression (MLR), is then used to build a model that connects a set of descriptors to a specific property.
A hypothetical QSPR study for this compound would involve the following:
Descriptor Calculation: A wide range of descriptors would be calculated.
Model Building: Using a dataset of related thiazole compounds with known experimental properties, a statistical model would be generated.
Property Prediction: This model could then be used to predict properties for this compound.
The table below summarizes the types of descriptors and the properties they can predict, based on studies of related compounds.
| Descriptor Category | Examples of Descriptors | Predicted Properties |
| Constitutional | Molecular weight, count of atoms (e.g., N, F), count of rings | Boiling point, Molar volume |
| Topological | Wiener index, Zagreb index, Randić connectivity index | Lipophilicity (logP), Molar refractivity |
| Geometrical (3D) | Molecular surface area, Molecular volume, Shadow indices | Solubility, Crystal lattice energy |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken atomic charges | Reactivity, Spectral parameters (NMR, IR) |
| Quantum Chemical | Total energy, Heat of formation, Polarizability | Thermodynamic stability, Electronic properties |
By applying these principles, QSPR models can serve as a rapid screening tool to estimate the properties of this compound and guide its potential applications.
Molecular Docking Simulations for Theoretical Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. It provides insights at the atomic level into the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This section strictly excludes any discussion of efficacy or clinical outcomes.
Docking Methodology and Findings from Fluorinated Thiazole Derivatives:
The docking process for this compound would begin by obtaining the 3D structure of the compound, typically optimized using quantum chemical methods. A protein target of interest would be selected, and its 3D structure would be obtained from a repository like the Protein Data Bank (PDB). Docking software (e.g., AutoDock, GLIDE, MOE) is then used to systematically explore possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. nih.govbiointerfaceresearch.com
Studies on structurally related fluorinated thiazole derivatives demonstrate the utility of this approach. acs.orgnih.govresearchgate.net These studies show that the thiazole ring and its substituents can form a variety of interactions with protein active sites. The fluorine atom, for instance, can form halogen bonds or participate in electrostatic interactions, while the methyl group can engage in hydrophobic interactions. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors.
The following table summarizes findings from molecular docking studies on various thiazole derivatives, illustrating the types of interactions that could be relevant for this compound.
| Thiazole Derivative Class | Protein Target Example | Key Predicted Interactions |
| Fluorophenyl-based Thiazoles | α-Amylase | Hydrogen bonding, pi-pi stacking, van der Waals interactions. acs.orgnih.gov |
| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonds with key amino acid residues (e.g., HIS, GLU), hydrophobic interactions. nih.gov |
| Benzothiazole-Thiazole Hybrids | p56lck Tyrosine Kinase | Interactions with hinge region amino acids, formation of stable complexes within the ATP binding site. biointerfaceresearch.com |
| General Thiazole Derivatives | Dihydrofolate Reductase (DHFR) | Hydrogen bonds, hydrophobic interactions, pi-sulfur interactions. researchgate.net |
For this compound, a docking simulation would predict its binding orientation and calculate a docking score, which is an estimate of binding affinity. Analysis of the top-scoring poses would reveal the specific amino acid residues it interacts with, providing a theoretical basis for its potential interaction with biological targets.
Applications and Role of 2 Fluoro 5 Methylthiazole in Diverse Chemical Fields
Role as a Building Block in Complex Molecule Synthesis
2-Fluoro-5-methylthiazole serves as a valuable synthon, or building block, for the construction of more complex molecular architectures. Its inherent reactivity and the presence of both a fluorine and a methyl group on the thiazole (B1198619) ring offer multiple points for chemical modification, making it an attractive starting material in various synthetic endeavors.
Precursor in Natural Product Synthesis
While the thiazole ring is a common motif in a variety of natural products, including vitamin B1 (thiamine) and numerous marine and microbial metabolites, the direct use of this compound as a precursor in the total synthesis of a specific natural product is not extensively documented in publicly available literature. nih.gov However, the synthesis of thiazole-containing natural products often involves the construction of the thiazole ring from acyclic precursors. nih.gov The principles of thiazole synthesis, such as the Hantzsch thiazole synthesis, could theoretically be adapted to incorporate fluorinated building blocks like this compound to generate novel, fluorinated analogs of natural products. nih.gov This approach holds potential for creating derivatives with enhanced biological activity or improved physicochemical properties.
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
The thiazole moiety is a key component in a number of commercially important agrochemicals, including fungicides and insecticides. researchgate.net For instance, the fungicide thifluzamide (B1681302) contains a substituted thiazole ring. The synthesis of thifluzamide involves the key intermediate 2-methyl-4-trifluoromethyl-5-thiazole formic acid, highlighting the importance of substituted methylthiazole derivatives in the agrochemical industry. google.com Although direct evidence for the use of this compound as an intermediate in the synthesis of a specific, named agrochemical is limited in the available literature, its structural similarity to key agrochemical precursors suggests its potential as a valuable intermediate. The introduction of fluorine can significantly impact the biological efficacy of agrochemicals. ossila.com
In the realm of specialty chemicals, thiazole derivatives are utilized in the production of dyes, photographic sensitizers, and as accelerators in the vulcanization of rubber. The unique electronic properties conferred by the fluorine atom in this compound could be exploited to develop novel specialty chemicals with tailored characteristics, such as enhanced thermal stability or specific optical properties. globalresearchonline.net
Function as a Privileged Scaffold and Bioisostere in Medicinal Chemistry Research (Focus on Design Principles and Interactions)
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. The incorporation of a fluorine atom at the 2-position and a methyl group at the 5-position of the thiazole ring in this compound provides medicinal chemists with a powerful tool for drug design and optimization. mdpi.com
Design Principles for Thiazole-Containing Pharmacophores
The design of pharmacophores containing the thiazole scaffold is guided by several key principles. The thiazole ring can act as a bioisostere for other functional groups, such as an ester or an amide, and its aromatic nature allows for π-π stacking interactions with protein targets. mdpi.com The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other non-covalent interactions.
The substitution pattern on the thiazole ring is crucial for determining biological activity. Structure-activity relationship (SAR) studies of various thiazole derivatives have demonstrated that the nature and position of substituents significantly influence potency and selectivity. drugdesign.org For example, in a series of linezolid (B1675486) analogues, modifications at the C5-position of the oxazolidinone ring, which is analogous to the thiazole ring in this context, showed that even small changes in the substituent can have a profound impact on antibacterial activity. kcl.ac.uk The presence of the methyl group at the 5-position of this compound can provide a point for interaction with hydrophobic pockets in a target protein, while the fluorine at the 2-position can modulate the electronic properties of the ring and influence binding affinity.
| Design Principle | Description | Example from a Related Compound Series |
|---|---|---|
| Bioisosterism | The thiazole ring can mimic other functional groups, such as esters or amides, to improve pharmacokinetic properties. | Replacement of a phenyl group with a thiazole ring in goniofufurone bioisosteres resulted in potent growth inhibitory effects against tumor cell lines. nih.gov |
| Hydrogen Bonding | The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. | In pyrazolopyridine inhibitors, the C=O group, which can be bioisosterically replaced by a thiazole, is proposed to form a hydrogen bond with the receptor. drugdesign.org |
| Hydrophobic Interactions | Substituents on the thiazole ring can interact with hydrophobic pockets of the target protein. | In piperidine (B6355638) renin inhibitors, the addition of methoxy (B1213986) substituents led to picomolar activity, likely due to better occupancy of a hydrophobic pocket. drugdesign.org |
| Modulation of Electronics | Electron-withdrawing or -donating groups on the thiazole ring can influence the molecule's electronic properties and binding affinity. | The presence of a chloro- and fluoro-substituted phenyl ring was identified as a primary requirement for the antimicrobial activity of certain thiazole derivatives. mdpi.com |
Fluoro-Thiazole as a Tool for Modulating Metabolic Stability and Pharmacokinetic Profiles
A major challenge in drug development is achieving a desirable pharmacokinetic profile, which includes good metabolic stability and oral bioavailability. The introduction of fluorine into a drug candidate is a well-established strategy to address these challenges. mdpi.com The strong carbon-fluorine bond is less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can lead to an increased half-life and improved metabolic stability of the drug. frontiersin.orgprinceton.edu
| Compound Series | Modification | Observed Effect on Pharmacokinetic Profile | Reference |
|---|---|---|---|
| NK1 Receptor Antagonist | Replacement of a methyl group with a trifluoromethyl group | Enhanced metabolic stability in human liver microsomes. | nih.gov |
| Vanilloid Receptor Antagonist | Replacement of a methyl group with a trifluoromethyl group | Enhanced metabolic stability in human liver microsomes. | nih.gov |
| Thiazole-fused-1,2,4-triazoles | Incorporation of fluorine groups | Demonstrated fruitful pharmacokinetic properties due to enhanced stability and lipophilicity. | frontiersin.org |
| General Drug Candidates | Replacement of a C-H bond with a C-F bond | Increases the biological half-life and enhances metabolic stability. | frontiersin.org |
Ligand-Target Interaction Mechanisms (Biophysical and Theoretical Studies, Not Efficacy)
Understanding the precise molecular interactions between a ligand and its biological target is fundamental to rational drug design. While specific biophysical or theoretical studies focusing exclusively on this compound are limited, insights can be gleaned from studies on structurally related thiazole derivatives.
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target. Numerous studies have employed molecular docking to investigate the interactions of thiazole-containing compounds with various enzymes and receptors. These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in ligand binding. nih.govresearchgate.net The fluorine atom in this compound, with its high electronegativity, can participate in favorable electrostatic interactions and potentially form halogen bonds with the target protein.
Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about ligand-target interactions. While a crystal structure of a protein in complex with this compound is not currently available in the Protein Data Bank, such a structure would be invaluable for understanding its binding mechanism. nih.gov NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the binding of fluorinated ligands to proteins, as the fluorine nucleus provides a sensitive probe of the local environment. nih.gov
Theoretical studies, such as quantum mechanics calculations, can further elucidate the nature of the interactions between a ligand and its target. These methods can be used to calculate binding energies and to analyze the electronic contributions to binding. eurekaselect.com
After a comprehensive search for scientific literature and data, it has been determined that there is currently no available research specifically detailing the applications of This compound in the fields of materials science and analytical chemistry as outlined in the requested article structure.
The search for information regarding the use of this compound as a monomeric unit in polymer chemistry, as a component in organic electronic materials, in liquid crystal technology, or as an internal standard or derivatizing agent in analytical chemistry did not yield any specific findings.
While extensive research exists on the broader categories of thiazole-based polymers, fluorinated liquid crystals, and organic semiconductors, none of the available literature specifically mentions or characterizes the compound this compound for these purposes. nih.govarizona.eduresearchgate.net Similarly, general principles of analytical chemistry concerning internal standards and derivatizing agents are well-documented, but there is no evidence of this compound being used in these applications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” due to the absence of relevant research data in the public domain. Creating such an article would require speculation and would not be based on verifiable scientific findings.
Emerging Research Directions and Future Outlook for 2 Fluoro 5 Methylthiazole Chemistry
Development of Novel and Highly Efficient Fluorination Methodologies
The synthesis of fluorinated heterocycles has evolved significantly, moving away from harsh and often hazardous traditional reagents toward milder, more selective methods. nih.gov This paradigm shift is critical for the synthesis of complex molecules like 2-fluoro-5-methylthiazole, particularly in late-stage functionalization where delicate molecular architectures must be preserved.
Current research focuses on several key areas:
Electrophilic Fluorination: Reagents such as Selectfluor® have become indispensable tools for the direct fluorination of electron-rich substrates. mdpi.com Research is ongoing to develop catalyst-free conditions or utilize novel catalysts to improve yields and selectivity for specific positions on the thiazole (B1198619) ring. mdpi.com
Nucleophilic Fluorination: While challenging for electron-rich heterocycles, methods like the Balz-Schiemann reaction or halide exchange (Halex) are being refined. The development of new catalyst systems is crucial to facilitate nucleophilic aromatic substitution (SNAr) on the thiazole ring, which is traditionally difficult.
Metal-Mediated Fluorination: A significant breakthrough has been the emergence of practical metal-mediated fluorination techniques. nih.gov These methods, often employing palladium, copper, or silver catalysts, enable the precise introduction of fluorine into complex organic molecules under relatively mild conditions, making the late-stage fluorination of drug-like compounds more feasible. nih.govrsc.org
Comparison of Modern Fluorination Strategies
| Methodology | Typical Reagent(s) | Key Advantages | Challenges |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF4) | High functional group tolerance; mild conditions; commercially available reagent. mdpi.com | Requires electron-rich substrates; regioselectivity can be an issue. |
| Nucleophilic Fluorination (Halex) | KF, CsF | Cost-effective fluoride (B91410) source; suitable for large-scale production. acsgcipr.org | Requires activated aromatic systems and harsh reaction conditions (high temperatures). |
| Metal-Mediated Fluorination | AgF, Pd-catalysts + F-source | Enables late-stage fluorination; high regioselectivity; mild conditions. nih.gov | Catalyst cost and sensitivity; optimization of ligands and conditions required. |
Exploration of Unconventional Reactivity Patterns and Selectivities
The presence of a highly electronegative fluorine atom at the C2 position of the thiazole ring fundamentally alters its electronic landscape. This modification creates unique reactivity patterns that researchers are beginning to explore. The strong electron-withdrawing nature of fluorine deactivates the ring towards traditional electrophilic substitution while simultaneously activating it for potential nucleophilic attack. This opens avenues for reactions that are not feasible with the non-fluorinated 5-methylthiazole (B1295346) parent molecule. Current investigations are focused on leveraging this altered reactivity for novel C-C and C-N bond-forming reactions, exploring its utility in transition metal-catalyzed cross-coupling and developing selective functionalization at other positions of the ring under the directing influence of the fluorine atom.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages for the synthesis of fluorinated compounds. researchgate.netmdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly crucial for managing highly exothermic or hazardous fluorination reactions safely. mdpi.comuc.pt
The integration of this compound synthesis into automated flow platforms is an active area of research. The benefits include:
Enhanced Safety: The small reactor volume minimizes the accumulation of hazardous reagents or unstable intermediates. mdpi.com
Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer byproducts. uc.pt
Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, bypassing the challenges of scaling up traditional batch reactors. uc.pt
Automation: Automated platforms allow for high-throughput screening of reaction conditions and rapid library synthesis for drug discovery programs.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is key to optimizing the synthesis of this compound. Advanced spectroscopic techniques are being employed for real-time, in situ monitoring of these reactions.
¹⁹F NMR Spectroscopy: Given the presence of the fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. It allows for direct observation of the fluorine-containing starting material, intermediates, and the final product, providing precise data on conversion rates and the formation of byproducts. nih.govacs.org
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can be integrated into flow reactors using fiber-optic probes to monitor the concentration of key functional groups in real-time, offering complementary data to NMR.
This in situ data is invaluable for rapid reaction optimization, ensuring process stability, and gaining deeper mechanistic insights into the fluorination process.
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.gov In the context of this compound, ML models are being developed to:
Predict Reactivity: By training algorithms on large datasets of known chemical reactions, ML models can predict the most likely outcome of a reaction involving this compound with a new reagent or under different conditions. researchgate.net
Forecast Physicochemical Properties: AI can predict properties such as solubility, lipophilicity, and metabolic stability, helping to prioritize which derivatives to synthesize for biological screening.
Optimize Reaction Conditions: ML algorithms can efficiently explore a vast parameter space (temperature, solvent, catalyst, etc.) to identify the optimal conditions for a given transformation, significantly reducing the experimental workload. nih.gov For instance, studies on other thiazole derivatives have already demonstrated the utility of ML in building Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
Sustainable Synthesis Approaches and Reduction of Environmental Impact in Industrial Production
There is a strong impetus in the chemical industry to develop more sustainable and environmentally benign manufacturing processes. For the production of this compound, research is focused on green chemistry principles. rsc.org
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H fluorination is an ideal example of this principle. acsgcipr.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, or developing solvent-free reaction conditions.
Catalysis: Employing reusable solid catalysts to minimize waste and simplify product purification. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-fluoro-5-methylthiazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with thioamides or α-halo ketones. For example, fluorinated aldehydes (e.g., 2-fluorobenzaldehyde derivatives) can react with thioureas under acidic or basic conditions to form the thiazole core. Optimization includes solvent selection (e.g., ethanol for solubility), catalyst use (e.g., Pd for cross-coupling), and temperature control. A protocol using sodium metabisulfite in DMF at 120°C under nitrogen has been effective for analogous fluorinated heterocycles .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) and infrared (IR) spectroscopy are essential. Fluorine’s electronegativity causes distinct downfield shifts in ¹⁹F NMR (e.g., δ ≈ -120 ppm for aromatic fluorine). Validation involves comparing experimental data with computational predictions (DFT) or crystallographic results. For example, X-ray diffraction (R₁ = 0.0253, wR₂ = 0.0651) confirms bond angles and distances in fluorinated thiazoles .
Q. How can purification methods (e.g., chromatography, recrystallization) be tailored for this compound derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and methanol/water gradients resolves polar impurities. Recrystallization from ethanol or acetonitrile is effective for non-polar derivatives. Elemental analysis (C, H, N, S) and mass spectrometry (HRMS) ensure purity ≥95%, as demonstrated in thiazole-triazole hybrids .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and reactivity profiles of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density at the thiazole ring, altering reactivity in nucleophilic substitutions. Computational studies (e.g., DFT with B3LYP/6-31G*) show decreased HOMO-LUMO gaps, enhancing electrophilic character. Comparative cyclic voltammetry reveals shifts in oxidation potentials (~0.3 V) for fluorinated vs. chloro/methyl analogs .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when characterizing this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Variable-temperature NMR identifies conformational flexibility, while X-ray crystallography (e.g., Rₐᵢₙₜ = 0.0355) provides static structural data. Iterative data triangulation, as recommended in qualitative research frameworks, ensures reproducibility .
Q. What strategies are effective for introducing fluorine into the thiazole ring, and how do fluorination methods impact regioselectivity?
- Methodological Answer : Direct fluorination via halogen exchange (e.g., using KF/18-crown-6) or cycloaddition with fluorinated nitriles (e.g., F(NO₂)₂CCN) achieves regioselective substitution. For example, HN₃ cycloaddition with fluorinated cyanomethanide yields tetrazoles with precise fluorine positioning, as shown in high-energy materials synthesis .
Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify binding interactions with targets like kinases or antimicrobial enzymes. QSAR models using descriptors like logP and polar surface area predict bioavailability. For instance, benzimidazole-thiazole hybrids show enhanced docking scores (ΔG ≈ -9.2 kcal/mol) with bacterial DNA gyrase .
Data Analysis and Contradiction Management
Q. How can researchers address inconsistencies in biological activity data for this compound analogs across studies?
- Methodological Answer : Standardize assay conditions (e.g., pH, cell lines) to minimize variability. Meta-analysis of IC₅₀ values (e.g., antimicrobial activity vs. S. aureus) identifies trends. For example, pH-dependent activity shifts (e.g., higher efficacy at pH 5.5) in thiadiazole derivatives highlight environmental factors .
Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Design of experiments (DoE) with factorial analysis optimizes variables (e.g., temperature, catalyst loading). ANOVA evaluates yield variability (p < 0.05). Replicate syntheses (n ≥ 3) and report RSD values (<5%) ensure reliability, as applied in benzothiazole derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
